Carvone-5,6-oxide, trans-(-)-

Descripción general

Descripción

Carvone-5,6-oxide, trans-(-)- is a monoterpenoid compound derived from carvone. It is a colorless liquid with a sweet, spicy aroma and is insoluble in water but soluble in ethanol . This compound is known for its presence in essential oils and has various applications in the fields of chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carvone-5,6-oxide, trans-(-)- can be synthesized through the epoxidation of carvone. The epoxidation process typically involves the use of peracids such as meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired epoxide .

Industrial Production Methods: Industrial production of carvone-5,6-oxide, trans-(-)- often involves the biotransformation of limonene using microorganisms such as Escherichia coli. This method leverages the enzymatic conversion of limonene to carvone, followed by epoxidation to produce carvone-5,6-oxide .

Análisis De Reacciones Químicas

Types of Reactions: Carvone-5,6-oxide, trans-(-)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other derivatives.

Reduction: Reduction reactions can convert carvone-5,6-oxide to its corresponding alcohols.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different products.

Common Reagents and Conditions:

Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for epoxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Further oxidation can lead to the formation of carvotanacetone.

Reduction: Reduction can yield carveol or dihydrocarveol.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Carvone-5,6-oxide serves as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules through various chemical transformations:

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | m-CPBA | Carvotanacetone |

| Reduction | NaBH4, LiAlH4 | Carveol, Dihydrocarveol |

| Substitution | Amines, Thiols | Diverse derivatives |

Biology

The compound has been studied for its biological activities , particularly its antimicrobial and anti-inflammatory properties:

- Antimicrobial Activity: Research indicates that carvone derivatives exhibit significant antimicrobial effects against various pathogens .

- Anti-inflammatory Mechanisms: Studies have shown that carvone can inhibit the JNK1 signaling pathway and modulate NF-kB activity, suggesting potential therapeutic applications in inflammatory diseases .

Industry

Carvone-5,6-oxide is widely utilized in the flavor and fragrance industry due to its pleasant aroma. It serves as a flavoring agent in food and beverages and is also used in cosmetic formulations.

Case Study 1: Enhanced Production in Escherichia coli

A study demonstrated the optimization of E. coli strains expressing specific enzymes to increase carvone production significantly. By balancing enzyme expression ratios, researchers achieved a 15-fold increase in production efficiency .

Case Study 2: Anti-inflammatory Effects

Research published in 2023 explored the anti-inflammatory effects of (R)-(-)-carvone on macrophage cell lines. The study found that it effectively inhibited JNK1 phosphorylation and influenced NF-kB activity, highlighting its potential for therapeutic use in inflammatory conditions .

Comparative Analysis with Related Compounds

Carvone-5,6-oxide exhibits distinct properties compared to other terpenoids:

| Compound | Structure | Key Applications |

|---|---|---|

| Carvone | Monoterpenoid | Flavoring agent |

| Carvotanacetone | Ketone derivative | Antimicrobial properties |

| Limonene | Monoterpene | Solvent and fragrance |

| Carveol | Alcohol derivative | Flavoring and fragrance |

Mecanismo De Acción

Carvone-5,6-oxide, trans-(-)- is similar to other monoterpenoid compounds such as carvone and carvotanacetone. it is unique due to its epoxide functional group, which imparts different chemical reactivity and biological activity compared to its parent compounds .

Comparación Con Compuestos Similares

- Carvone

- Carvotanacetone

- Limonene

- Carveol

Carvone-5,6-oxide, trans-(-)- stands out due to its distinct chemical structure and the range of reactions it can undergo, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Carvone-5,6-oxide, trans-(-)- is a monoterpene epoxide derived from carvone, exhibiting a range of biological activities that are significant in various fields, including pharmacology and biochemistry. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

Carvone-5,6-oxide has the molecular formula and features an epoxide functional group that contributes to its unique chemical reactivity. It can be synthesized through the epoxidation of carvone using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. Additionally, biotransformation methods utilizing microorganisms like Escherichia coli have been explored for industrial production.

Antimicrobial Properties

Carvone-5,6-oxide exhibits notable antimicrobial activity. It has been shown to penetrate bacterial cells, increasing cell permeability and compromising membrane integrity. Studies indicate its effectiveness against various bacterial strains, including Staphylococcus aureus, demonstrating an antibiofilm effect as well .

Antioxidant Activity

Research highlights the compound's antioxidant properties, which are crucial in combating oxidative stress. In vitro studies have shown that carvone-5,6-oxide can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) generation in cell lines . This activity suggests potential protective effects against neurodegenerative diseases linked to oxidative damage.

Neuroprotective Effects

In vivo studies have demonstrated that carvone-5,6-oxide can cross the blood-brain barrier and accumulate in the hippocampus, indicating its potential for neuroprotection. Behavioral studies on mice showed improvements in memory acquisition processes following administration of the compound . The compound's ability to mitigate oxidative stress further supports its role in neuroprotection.

Anti-inflammatory Properties

Carvone-5,6-oxide has been associated with anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways involved in inflammation, contributing to its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

- In Vitro Neurotoxicity Assessment : A study evaluated the cytotoxic effects of carvone on neuronal cell lines (SH-SY5Y). The results indicated a CC50 value of approximately 0.844 mM for S-(+)-carvone, highlighting its relatively low neurotoxic profile compared to other compounds like galantamine .

- Hepatoprotective Activity : In experiments involving hepatocyte cultures (HepG2 cells), carvone demonstrated hepatoprotective effects against ROS-induced damage at concentrations above 0.625 mM . This suggests a promising avenue for further exploration in liver health.

- Behavioral Studies : Multiple-dose administration of carvone in animal models resulted in significant improvements in memory acquisition without adverse locomotor effects, indicating its potential as a cognitive enhancer .

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Carvone | Monoterpene with a ketone group | Antimicrobial, antioxidant |

| Carvone-5,6-oxide, trans-(-) | Epoxide derivative of carvone | Neuroprotective, anti-inflammatory |

| S-(+)-Carvone | Enantiomer of carvone | Antioxidant, anti-neurodegenerative |

| Limonene | Monoterpene without functional groups | Antimicrobial |

Propiedades

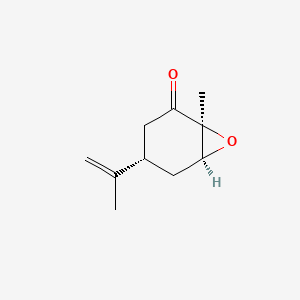

IUPAC Name |

(1S,4S,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMNGQDLUQECTO-FKTZTGRPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2C(O2)(C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1C[C@H]2[C@](O2)(C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192956 | |

| Record name | Carvone-5,6-oxide, trans-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39903-97-4 | |

| Record name | Carvone-5,6-oxide, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039903974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvone-5,6-oxide, trans-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE-5,6-OXIDE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4L67O4GBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.